



# Application Notes and Protocols: ZD 7155 (hydrochloride) in Renal Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ZD 7155(hydrochloride)

Cat. No.: B1682414 Get Quote

## For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD 7155 hydrochloride is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor. Angiotensin II, a key effector molecule in the renin-angiotensin system (RAS), plays a pivotal role in the pathogenesis of renal fibrosis.[1][2][3] By binding to the AT1 receptor, Angiotensin II triggers a cascade of downstream signaling events that promote inflammation, cellular proliferation, and the excessive deposition of extracellular matrix (ECM) proteins, hallmark features of renal fibrosis.[3][4] The blockade of the AT1 receptor by antagonists such as ZD 7155 presents a promising therapeutic strategy to mitigate the progression of chronic kidney disease (CKD) by inhibiting these fibrotic processes.[1][5]

These application notes provide a comprehensive overview of the use of ZD 7155 in preclinical renal fibrosis models, summarizing key quantitative data from studies utilizing AT1 receptor antagonists and detailing experimental protocols.

#### **Data Presentation**

The following tables summarize representative quantitative data on the effects of AT1 receptor antagonists in common rodent models of renal fibrosis. While specific data for ZD 7155 in these



### Methodological & Application

Check Availability & Pricing

models is not extensively published, the presented data for other AT1 receptor antagonists like Losartan and Candesartan can be considered indicative of the expected class effect.

Table 1: Effect of AT1 Receptor Antagonists on Renal Fibrosis Markers in the Unilateral Ureteral Obstruction (UUO) Model



| Parameter                         | Animal<br>Model | Treatment                                | Duration | Result                                                                          | Reference |
|-----------------------------------|-----------------|------------------------------------------|----------|---------------------------------------------------------------------------------|-----------|
| Interstitial<br>Fibrosis          | Rat             | Losartan                                 | 21 days  | Significant decrease in fibrosis compared to untreated UUO group.               | [6]       |
| Collagen<br>Deposition            | Rat             | Losartan                                 | 21 days  | Significant reduction in total collagen content as measured by Sircol assay.    | [6]       |
| TGF-β1<br>mRNA<br>Expression      | Rat             | Angiotensin II<br>receptor<br>antagonist | 5 days   | Blunted the increase in TGF-β1 mRNA expression by 40-75%.                       | [5]       |
| Collagen IV<br>mRNA<br>Expression | Rat             | Angiotensin II<br>receptor<br>antagonist | 5 days   | Reduced the upregulation of Collagen IV mRNA by 40-75%.                         | [5]       |
| Apoptosis<br>(TUNEL)              | Rat             | Losartan                                 | 21 days  | Significantly decreased the number of apoptotic cells in the obstructed kidney. | [6]       |
| Macrophage<br>Infiltration        | Rat             | Losartan                                 | 21 days  | Significantly reduced                                                           | [6]       |



macrophage infiltration in the obstructed kidney.

Table 2: Hemodynamic and Functional Effects of AT1 Receptor Antagonists in Renal Injury Models

| Parameter                              | Animal<br>Model                     | Treatment   | Duration | Result                                                    | Reference |
|----------------------------------------|-------------------------------------|-------------|----------|-----------------------------------------------------------|-----------|
| Systolic<br>Blood<br>Pressure          | Sprague-<br>Dawley Rat              | ZD 7155     | In vivo  | Decreased<br>systolic blood<br>pressure by<br>16 mm Hg.   | [1]       |
| Glomerular<br>Filtration<br>Rate (GFR) | Neonatal Rat<br>with Partial<br>UUO | Candesartan | 10 weeks | Attenuated the reduction in GFR in the obstructed kidney. | [7]       |
| Renal Blood<br>Flow (RBF)              | Neonatal Rat<br>with Partial<br>UUO | Candesartan | 10 weeks | Prevented the reduction in RBF in the obstructed kidney.  | [7]       |

## **Experimental Protocols**

The following are detailed methodologies for key experiments involving the investigation of ZD 7155 in a preclinical model of renal fibrosis.

### **Unilateral Ureteral Obstruction (UUO) Model in Rats**

The UUO model is a widely used and robust method for inducing progressive renal interstitial fibrosis.[2]



#### Materials:

- Male Wistar or Sprague-Dawley rats (200-250 g)
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Surgical instruments (scissors, forceps, needle holders)
- Suture material (e.g., 3-0 silk)
- ZD 7155 (hydrochloride)
- Vehicle (e.g., sterile water or saline)

#### Procedure:

- Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.
- Surgical Preparation: Shave the abdominal area and sterilize the surgical site with an antiseptic solution.
- Incision: Make a midline abdominal incision to expose the abdominal cavity.
- Ureter Identification: Gently retract the intestines to locate the left ureter.
- Ligation: Ligate the left ureter at two points (proximal and distal) using 3-0 silk suture. The
  ureter can be severed between the two ligatures.
- Closure: Close the abdominal muscle and skin layers with sutures.
- Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of distress.
- Sham Operation: For the control group, perform the same surgical procedure without ligating the ureter.
- Drug Administration: Administer ZD 7155 or vehicle to the rats daily via oral gavage or in drinking water. A dosage of 10-20 mg/kg/day is a typical starting point for AT1 receptor



antagonists in this model.[5][7]

• Euthanasia and Tissue Collection: At the end of the experimental period (e.g., 7, 14, or 21 days), euthanize the animals and harvest the kidneys for analysis.

#### **Histological Analysis of Renal Fibrosis**

- a) Masson's Trichrome Staining:
- Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin.
- Cut 4-5 µm sections and mount on slides.
- Deparaffinize and rehydrate the sections.
- Stain with Masson's trichrome stain kit according to the manufacturer's instructions. This will stain collagen blue, nuclei black, and cytoplasm red.
- Dehydrate, clear, and mount the sections.
- Quantify the fibrotic area (blue staining) using image analysis software.
- b) Sirius Red Staining:
- Prepare paraffin-embedded kidney sections as described above.
- · Stain the sections with Picro-Sirius red solution.
- Wash, dehydrate, clear, and mount the sections.
- Visualize collagen deposition under polarized light, where collagen fibers will appear bright red or yellow.
- Quantify the stained area using image analysis software.

### **Immunohistochemistry for Fibrosis Markers**

Prepare paraffin-embedded kidney sections.



- Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
- Block endogenous peroxidase activity and non-specific binding.
- Incubate the sections with primary antibodies against fibrosis markers such as alpha-smooth muscle actin (α-SMA), fibronectin, or collagen I.
- Incubate with a corresponding secondary antibody conjugated to a detection system (e.g., HRP).
- Develop the signal using a chromogen (e.g., DAB).
- · Counterstain with hematoxylin.
- Dehydrate, clear, and mount the sections.
- Quantify the positive staining area using image analysis software.

## Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

- Isolate total RNA from kidney tissue using a suitable RNA extraction kit.
- · Assess RNA quality and quantity.
- Synthesize cDNA from the RNA using a reverse transcription kit.
- Perform qRT-PCR using gene-specific primers for profibrotic markers (e.g., Tgfb1, Col1a1, Acta2) and a housekeeping gene (e.g., Gapdh).
- Analyze the data using the  $\Delta\Delta$ Ct method to determine the relative gene expression levels.

# Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: ZD 7155 blocks the Angiotensin II / AT1R / TGF-β signaling pathway.



## **Experimental Workflow**



Click to download full resolution via product page



Caption: Experimental workflow for evaluating ZD 7155 in a UUO model.

### **Logical Relationship**



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Angiotensin II Promotes Progressive Activation of Fibrogenic Periostin-Lineage Cells in Lung and Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin II receptor antagonist ameliorates renal tubulointerstitial fibrosis caused by unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin receptor blockade decreases fibrosis and fibroblast expression in a rat model of unilateral ureteral obstruction. [vivo.weill.cornell.edu]
- 7. journals.physiology.org [journals.physiology.org]
- To cite this document: BenchChem. [Application Notes and Protocols: ZD 7155 (hydrochloride) in Renal Fibrosis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682414#zd-7155-hydrochloride-in-renal-fibrosis-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com